molecular formula C9H8N2O2 B1315481 2-(1H-indazol-3-yl)acetic acid CAS No. 26663-42-3

2-(1H-indazol-3-yl)acetic acid

Cat. No. B1315481
CAS RN: 26663-42-3
M. Wt: 176.17 g/mol
InChI Key: JEEDFPVACIKHEU-UHFFFAOYSA-N
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Description

2-(1H-indazol-3-yl)acetic acid is an imidazolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an imidazol-1-yl group . It is functionally related to acetic acid .


Synthesis Analysis

The synthesis of 2-(1H-indazol-3-yl)acetic acid involves a microwave-assisted approach that allows for parallel synthesis, variation of the indole substitution pattern, and high overall yield . This optimized synthetic route has been scaled up to yield multi-gram amounts of preferred indole compounds .


Molecular Structure Analysis

The molecular formula of 2-(1H-indazol-3-yl)acetic acid is C9H8N2O2 . The InChI code is 1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

The formation of 2-(1H-indazol-3-yl)acetic acid involves various reactions, including transition metal-catalyzed reactions and reductive cyclization reactions . The synthesis of 2H-indazoles involves the consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

2-(1H-indazol-3-yl)acetic acid has a molecular weight of 176.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 66 Ų .

Scientific Research Applications

Medicinal Chemistry

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif .

Treatment of Respiratory Diseases

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Synthesis of Indazoles

The synthesis of indazoles has been a subject of research in recent years. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Antineoplastic Activity

3-amino-N-phenyl-1H-indazole-1-carboxamides have been synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

Anti-Inflammatory and Analgesic Activities

Certain indazole derivatives have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Antifungal and Antimicrobial Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from indazole-containing compounds, have shown antifungal activity . They also exhibit antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv .

Antiviral Activity

Compounds synthesized from (1H-1,2,3-Triazol-1-yl)acetic acids, which can be derived from indazole-containing compounds, have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) .

Anti-Inflammatory, Antitumor, Antidiabetic, Anti-Allergic, Antipyretic, Antioxidant, Anti-Amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities

The derivatives of 1,3-diazole, which can be synthesized from indazole-containing compounds, show a wide range of biological activities such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Synthesis of Heterocyclic Compounds

Indazole-containing derivatives are important building blocks for the synthesis of heterocyclic compounds . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Anti-Spermatogenic Activity

Certain indazole-containing derivatives have shown anti-spermatogenic activity .

Antiproliferative Activities

Several new N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

There are ongoing efforts to develop efficient and sustainable synthesis methods for 2-(1H-indazol-3-yl)acetic acid and its derivatives . These compounds are promising building blocks for drug discovery . Further exploration of the medicinal properties of indazole is expected in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

2-(2H-indazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEDFPVACIKHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499521
Record name (2H-Indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indazol-3-yl)acetic acid

CAS RN

26663-42-3
Record name (2H-Indazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indazol-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Cankařová, J Hlaváč, V Krchňák - Organic Preparations and …, 2010 - Taylor & Francis
This decade (2001–2010) witnessed an unprecedented explosion of research on the diverse biological properties of compounds sharing an indazole core. Interest in indazoles is …
Number of citations: 28 www.tandfonline.com
K Wen, Y Li, Q Gao, J Chen, J Yang… - The Journal of Organic …, 2022 - ACS Publications
Here, we describe a copper-mediated tandem decarboxylative coupling/annulation protocol of o-hydroxyaryl enaminones with 3-indoleacetic acids. A series of 3-indolmethyl-…
Number of citations: 7 pubs.acs.org
AJ Liedtke, K Kim, DF Stec, GA Sulikowski, LJ Marnett - Tetrahedron, 2012 - Elsevier
A library of approximately 40 N 1 -acylated (aza)indole alkanoic esters and acids was prepared employing a microwave-assisted approach. The optimized synthetic route allows for …
Number of citations: 13 www.sciencedirect.com

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